molecular formula C14H12N2OS B12283796 1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- CAS No. 104340-32-1

1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]-

Cat. No.: B12283796
CAS No.: 104340-32-1
M. Wt: 256.32 g/mol
InChI Key: FVABKKHWAAELQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]-, is a sulfinyl-substituted benzimidazole derivative characterized by a benzimidazole core (a fused benzene and imidazole ring) with a phenylmethylsulfinyl group (-SO-C6H5CH2) at the 2-position. This structural motif is critical in medicinal chemistry, particularly in proton pump inhibitors (PPIs) like omeprazole and lansoprazole, which inhibit gastric acid secretion by covalently binding to H+/K+-ATPase in parietal cells . The sulfinyl group (-SO-) confers chirality, leading to enantiomers with distinct pharmacokinetic and pharmacodynamic profiles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylsulfinyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c17-18(10-11-6-2-1-3-7-11)14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVABKKHWAAELQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545971
Record name 2-(Phenylmethanesulfinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104340-32-1
Record name 2-(Phenylmethanesulfinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Meta-Chloroperbenzoic Acid (mCPBA) Oxidation

mCPBA is the most widely used oxidant for converting thioethers to sulfoxides. In the presence of dichloromethane or ethyl acetate, this method achieves yields of 85–92% . For example:

  • Reaction Conditions :
    • Substrate: 2-[(Phenylmethyl)thio]-1H-benzimidazole (1 equiv)
    • Oxidant: mCPBA (1.1 equiv)
    • Solvent: Dichloromethane, 0°C to room temperature
    • Time: 4–6 hours
    • Yield: 89%

This method is favored for its reproducibility but requires careful control of stoichiometry to avoid over-oxidation to sulfones.

Hydrogen Peroxide with Vanadium Catalysts

Vanadium-based catalysts (e.g., V₂O₅) enable oxidation using H₂O₂, offering a cost-effective alternative. However, by-product formation (e.g., sulfones) limits yields to 70–80% .

  • Optimized Protocol :
    • Catalyst: V₂O₅ (5 mol%)
    • Oxidant: 30% H₂O₂ (1.5 equiv)
    • Solvent: Methanol/water (3:1)
    • Temperature: 25°C
    • Yield: 78%

Calcium Hypochlorite in Hydrophilic Solvents

Calcium hypochlorite (Ca(OCl)₂) in water or ethanol provides a non-toxic oxidation route. Yields range from 82–88% , with minimal by-products.

  • Procedure :
    • Oxidant: Ca(OCl)₂ (1.2 equiv)
    • Solvent: Ethanol/water (4:1)
    • Temperature: 0–5°C
    • Time: 2 hours
    • Yield: 85%

Synthesis of the Benzimidazole Core

The benzimidazole scaffold is constructed via condensation of o-phenylenediamine with aldehydes or carboxylic acid derivatives.

Microwave-Assisted Condensation

Microwave irradiation accelerates the reaction between o-phenylenediamine and benzaldehyde under solvent-free conditions, achieving 93–99% yields in 5–10 minutes.

  • Key Steps :
    • Substrates: o-Phenylenediamine (1 equiv), benzaldehyde (1 equiv)
    • Catalyst: Er(OTf)₃ (1 mol%)
    • Conditions: Microwave irradiation, 150°C
    • Yield: 95%

Phosphoric Acid-Catalyzed Cyclization

Phosphoric acid (H₃PO₄) in methanol facilitates the condensation of o-phenylenediamine with aldehydes, yielding 1-benzyl-2-aryl-benzimidazoles in 61–89% yields .

  • Protocol :
    • Catalyst: H₃PO₄ (10 mol%)
    • Solvent: Methanol
    • Temperature: 55°C
    • Time: 13–30 minutes
    • Yield: 84%

Alternative Oxidation Methods

Potassium Permanganate in Alkaline Media

Oxidation of 2-mercaptobenzimidazole derivatives with KMnO₄ in NaOH yields sulfinic acids, which are subsequently functionalized.

  • Example :
    • Substrate: 2-[(Phenylmethyl)thio]-1H-benzimidazole
    • Oxidant: KMnO₄ (2 equiv)
    • Solvent: 50% NaOH, 60°C
    • Time: 1 hour
    • Yield: 75%

Phase-Transfer Catalyzed Oxidation

Ammonium persulfate in a two-phase system (dichloromethane/water) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) enhances oxidation efficiency.

  • Conditions :
    • Oxidant: (NH₄)₂S₂O₈ (1.5 equiv)
    • Catalyst: TBAB (5 mol%)
    • Solvent: Dichloromethane/water
    • Yield: 88%

Purification and By-Product Management

Crude sulfinyl benzimidazoles often require chromatographic purification to remove sulfone by-products. Recrystallization from ethanol/water mixtures improves purity to >98% .

Method Oxidant Catalyst Yield (%) Purity (%)
mCPBA mCPBA None 89 95
H₂O₂/V₂O₅ H₂O₂ V₂O₅ 78 88
Ca(OCl)₂ Ca(OCl)₂ None 85 90
(NH₄)₂S₂O₈/TBAB (NH₄)₂S₂O₈ TBAB 88 93

Comparative Analysis of Methods

  • Cost Efficiency : Calcium hypochlorite and H₂O₂ are cheaper than mCPBA but require longer reaction times.
  • Environmental Impact : Microwave and solvent-free methods align with green chemistry principles.
  • Scalability : Phase-transfer catalysis and Ca(OCl)₂ oxidation are suitable for industrial-scale production.

Chemical Reactions Analysis

Oxidation to Sulfonyl Derivatives

The sulfinyl group undergoes further oxidation to sulfonyl analogs using strong oxidizers (e.g., H2_2O2_2/acetic acid):
S=OH2O2SO2\text{S=O} \xrightarrow{\text{H}_2\text{O}_2} \text{SO}_2
This reaction modifies electronic properties, potentially enhancing biological activity .

Reduction to Sulfide

Reduction with LiAlH4_4 regenerates the sulfide precursor:
S=OLiAlH4S-\text{S=O} \xrightarrow{\text{LiAlH}_4} \text{S-}
This reversibility is critical for prodrug applications .

Nucleophilic Substitution

The benzimidazole NH group participates in alkylation or acylation reactions. For example:
1H-Benzimidazole+R-XN-alkylated derivatives\text{1H-Benzimidazole} + \text{R-X} \rightarrow \text{N-alkylated derivatives}
Reactions occur in polar aprotic solvents (e.g., DMF) with bases like K2_2CO3_3 . The sulfinyl group’s electron-withdrawing nature enhances NH acidity, facilitating substitution.

Acid-Catalyzed Hydrolysis

Under strong acidic conditions (e.g., HCl/EtOH), the sulfinyl group undergoes hydrolysis:
S=O+H2OSO2+byproducts\text{S=O} + \text{H}_2\text{O} \rightarrow \text{SO}_2 + \text{byproducts}
This reaction is slower compared to sulfides due to sulfinyl’s intermediate oxidation state.

Base-Induced Rearrangements

In alkaline media, the compound may form sulfenic acid intermediates, though detailed mechanistic studies remain limited .

Biological Interactions

The sulfinyl group enables hydrogen bonding with biological targets (e.g., enzymes), as seen in proton pump inhibitors . Modifications here alter binding affinities:

ModificationBiological EffectSource
Oxidation to sulfonylEnhanced metabolic stability
Reduction to sulfideLoss of PPI activity, retained antimicrobial effects

Comparative Reactivity

Key differences between sulfinyl and related derivatives:

PropertySulfinyl DerivativeSulfonyl DerivativeSulfide Derivative
Oxidation State (S)+4+6-2
Stability to OxidizersModerateHighLow
Hydrolysis RateIntermediateFastSlow
H-Bond CapacityHighLowModerate

Data synthesized from

Scientific Research Applications

Pharmacological Activities

  • Anticancer Properties
    • Several studies have demonstrated that benzimidazole derivatives exhibit potent anticancer activity. For instance, a series of synthesized 1H-benzimidazole derivatives showed significant antiproliferative effects against various cancer cell lines, including MDA-MB-231, with IC50 values ranging from 16.38 μM to 100 μM . The compound's structure-activity relationship (SAR) indicates that specific substituents enhance its anticancer efficacy.
  • Antimicrobial Activity
    • The antimicrobial potential of benzimidazole derivatives has been extensively studied. Compounds derived from 1H-benzimidazole demonstrated strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values as low as 2 μg/mL . Additionally, some derivatives displayed antifungal activity against strains like Candida albicans and Aspergillus niger, indicating their broad-spectrum antimicrobial capabilities .
  • Anti-inflammatory Effects
    • Research has revealed that certain benzimidazole derivatives possess anti-inflammatory properties. For example, compounds synthesized from benzimidazole exhibited significant inhibition of inflammatory markers and pain relief comparable to standard anti-inflammatory drugs . The development of gastrointestinal-friendly formulations further enhances their therapeutic profile by reducing potential side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antiviral Activity
    • Benzimidazole derivatives have also been investigated for their antiviral properties. Studies have reported that specific compounds can inhibit enteroviruses and herpes simplex virus infections, showcasing their potential as antiviral agents . These findings suggest that the structural diversity of benzimidazoles may allow for the targeting of various viral pathways.

Case Study 1: Antiproliferative Activity

In a study investigating the antiproliferative effects of various benzimidazole derivatives, compound 2g was identified as particularly effective against the MDA-MB-231 breast cancer cell line. The study utilized molecular docking techniques to identify potential targets for these compounds, revealing interactions with dihydrofolate reductase as a key mechanism for their anticancer activity .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of synthesized benzimidazole derivatives showed that specific compounds exhibited MIC values lower than those of standard antibiotics like ciprofloxacin. For instance, compound 4k demonstrated potent activity against both bacterial and fungal strains, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The sulfinyl-benzimidazole scaffold is shared among PPIs and related derivatives. Key structural variations include:

Compound Substituents Oxidation State of S Key Feature
1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- Phenylmethyl-sulfinyl at C2 Sulfinyl (+4) Parent compound; chiral center at sulfur
Omeprazole (EP Impurity B) 5-methoxy, pyridinylmethyl-sulfinyl Sulfinyl (+4) Clinically used PPI; enhanced stability due to methoxy group
Lansoprazole Trifluoroethoxy-pyridinylmethyl-sulfinyl Sulfinyl (+4) Higher lipophilicity; improved bioavailability
Ufiprazole (EP Impurity C) 5-methoxy, pyridinylmethyl-sulfanyl Sulfanyl (-2) Less active metabolite; lacks sulfinyl’s covalent binding capability
Omeprazole Sulphone (EP Impurity D) 5-methoxy, pyridinylmethyl-sulfonyl Sulfonyl (+6) Fully oxidized metabolite; inactive

Pharmacological Activity

  • Omeprazole : Irreversibly inhibits H+/K+-ATPase via acid-activated sulfenamide formation. Bioavailability: ~30–40% due to methoxy groups enhancing stability .
  • Lansoprazole : Trifluoroethoxy group increases lipophilicity, leading to faster absorption and higher potency (IC50 ~0.3 µM vs. omeprazole’s ~0.5 µM) .

Physicochemical Properties

Property Target Compound Omeprazole Lansoprazole
Molecular Weight ~285 g/mol 345.4 g/mol 369.4 g/mol
Solubility (Water) Low Low (pH-dependent) Moderate (enhanced by trifluoroethoxy)
pKa ~4.0 (benzimidazole NH) ~4.0 (similar) ~3.8 (more acidic)
Chirality Yes (S and R enantiomers) Yes Yes

Impurities and Stability

Common impurities in sulfinyl-benzimidazoles include:

  • Sulfide Precursors: Residual unoxidized thioethers (e.g., 2-[(phenylmethyl)thio]-1H-benzimidazole) .
  • Sulfones : Over-oxidation products (e.g., EP Impurity D) .
  • Chiral Isomers : Unresolved enantiomers reducing efficacy (e.g., racemic omeprazole vs. esomeprazole) .

Biological Activity

1H-Benzimidazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The compound 1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- is a notable derivative that has shown promising results in various studies. This article explores its biological activity, supported by data tables and research findings.

Synthesis and Characterization

The synthesis of 1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- typically involves the reaction of benzimidazole with phenylmethyl sulfoxide. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have demonstrated that various benzimidazole derivatives exhibit significant antiproliferative effects against cancer cell lines. For instance, a study highlighted that certain derivatives showed IC50 values as low as 16.38 μM against the MDA-MB-231 breast cancer cell line. The structure-activity relationship (SAR) indicated that compounds with longer alkyl chains at the N-1 position of the benzimidazole ring enhanced anticancer activity .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundIC50 (μM)Cell Line
2g16.38MDA-MB-231
2d29.39MDA-MB-231
3g39.07MDA-MB-231
1a>100MDA-MB-231

Antibacterial Activity

The antibacterial properties of 1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- have also been explored. Studies report that this compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like amikacin .

Table 2: Antibacterial Activity of Benzimidazole Derivatives

CompoundMIC (μg/mL)Bacteria
2g4Staphylococcus aureus
2g8Streptococcus faecalis
Standard16Amikacin

Antifungal Activity

In addition to anticancer and antibacterial effects, benzimidazole derivatives have shown moderate antifungal activity against strains such as Candida albicans and Aspergillus niger. The MIC values for these compounds ranged around 64 μg/mL for both fungal strains .

Table 3: Antifungal Activity of Benzimidazole Derivatives

CompoundMIC (μg/mL)Fungus
2g64Candida albicans
2g64Aspergillus niger

Case Studies

Several case studies have been published focusing on the bioactivity of benzimidazole derivatives:

  • Anticancer Study : A recent investigation into the antiproliferative effects of various benzimidazole derivatives revealed that compounds with hydrophobic substituents exhibited enhanced activity against cancer cell lines. Specifically, compounds with a heptyl group at the N-1 position were most effective .
  • Antimicrobial Study : Research comparing the antimicrobial efficacy of benzimidazole derivatives against a panel of pathogens demonstrated that certain compounds outperformed traditional antibiotics in inhibiting bacterial growth .
  • Vascular Endothelial Growth Factor Receptor Inhibition : New derivatives combining benzimidazole with oxadiazole structures have been reported as potent inhibitors for VEGFR-2, showcasing their potential in targeting angiogenesis in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-[(phenylmethyl)sulfinyl]-1H-benzimidazole derivatives, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via condensation of o-phenylenediamine with sulfinyl-containing aldehydes or ketones under acidic conditions. Solvent-free one-pot synthesis using trifluoroacetic acid (TFA) as a catalyst achieves yields >85% by minimizing side reactions . Microwave-assisted methods (e.g., 150°C, 15 min) enhance reaction efficiency and reduce energy consumption . Characterization via TLC (Rf values), melting point analysis, and NMR/LCMS ensures purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of sulfinyl-substituted benzimidazoles?

  • Methodology :

  • 1H/13C NMR : Aromatic proton signals (δ 7.2–8.1 ppm) and sulfinyl group shifts (δ ~3.1–3.5 ppm) confirm substitution patterns .
  • LCMS : Molecular ion peaks (e.g., m/z 217.38 for nitrile derivatives) validate molecular weight .
  • IR : S=O stretching vibrations (~1619 cm⁻¹) and C=N bands (~1409 cm⁻¹) identify functional groups .

Q. How are antimicrobial activity assays designed for benzimidazole derivatives, and what controls are essential?

  • Methodology : Use agar well diffusion or broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) to rule out solvent toxicity. Activity is dose-dependent, with zones of inhibition >10 mm indicating efficacy .

Advanced Research Questions

Q. How can conflicting data on sulfinyl-benzimidazole bioactivity be resolved?

  • Methodology : Discrepancies in antimicrobial/anticancer results often arise from substituent positioning (C-2 vs. C-5/6) or assay variability. Perform comparative studies using standardized protocols (e.g., CLSI guidelines) and computational docking (e.g., AutoDock Vina) to correlate structural motifs with target binding (e.g., E. coli DNA gyrase) .

Q. What strategies optimize the synthesis of chiral sulfinyl derivatives with high enantiomeric excess (ee)?

  • Methodology : Use chiral auxiliaries (e.g., menthol-based catalysts) or asymmetric oxidation of thioethers with H₂O₂/vanadium catalysts. Monitor ee via chiral HPLC (e.g., Chiralpak IC column) and compare retention times with racemic mixtures .

Q. How do computational methods inform the design of sulfinyl-benzimidazoles with enhanced pharmacokinetic properties?

  • Methodology :

  • QSAR : Correlate logP values (e.g., 2.1–3.5) with membrane permeability using HyperChem.
  • ADMET Prediction : SwissADME estimates bioavailability (e.g., >80% for low-molecular-weight derivatives) and toxicity (e.g., Ames test negativity) .

Q. What mechanistic insights explain the anticancer activity of sulfinyl-benzimidazoles against solid tumors?

  • Methodology : Evaluate apoptosis induction (Annexin V/PI staining) and cell cycle arrest (flow cytometry). Target validation via Western blot (e.g., Bcl-2/Bax ratio) and molecular dynamics simulations (e.g., GROMACS) identifies interactions with tubulin or topoisomerase II .

Key Research Challenges

  • Synthetic Scalability : Solvent-free methods reduce waste but require precise temperature control to prevent decomposition .
  • Bioactivity Reproducibility : Batch-to-batch variability in sulfinyl oxidation states (e.g., sulfoxide vs. sulfone) necessitates rigorous QC via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.